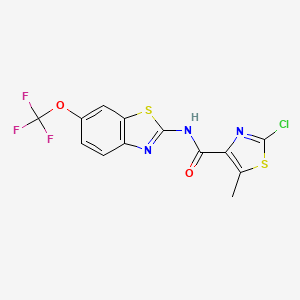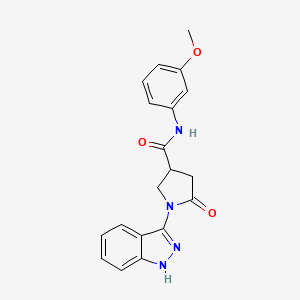![molecular formula C16H22N6O B11026948 8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11026948.png)
8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound with a unique structure that combines a quinazoline core with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps, starting from readily available precursors
Formation of Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.
Introduction of Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be used to reduce any double bonds or nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield fully saturated derivatives.
Scientific Research Applications
8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study the function of certain proteins and enzymes in biological systems.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.
Triazine Derivatives: Compounds such as atrazine, a widely used herbicide, contain the triazine ring.
Uniqueness
What sets 8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine apart is the combination of the quinazoline and triazine rings, along with the specific functional groups that confer unique chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to compounds with only one of these rings.
Properties
Molecular Formula |
C16H22N6O |
|---|---|
Molecular Weight |
314.39 g/mol |
IUPAC Name |
8-methoxy-4-methyl-N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |
InChI |
InChI=1S/C16H22N6O/c1-10(2)22-8-17-15(18-9-22)21-16-19-11(3)12-6-5-7-13(23-4)14(12)20-16/h5-7,10H,8-9H2,1-4H3,(H2,17,18,19,20,21) |
InChI Key |
OCDDTFPGGICNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11026867.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B11026870.png)
![7-(1,3-Benzodioxol-5-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026871.png)
![Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11026877.png)



![Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11026888.png)
![N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]cyclopropanecarboxamide](/img/structure/B11026900.png)
![N-{3-[(benzylsulfonyl)amino]phenyl}acetamide](/img/structure/B11026912.png)
![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11026925.png)


![4-oxo-N-(1,3-thiazol-2-yl)-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11026956.png)
